(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Description
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (CAS 1354024-14-8) is a chiral small molecule characterized by a piperidine core substituted at the 3-position with a benzyl-isopropyl-amino-methyl group (Figure 1). The propan-1-one moiety introduces a ketone functionality, contributing to its polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15(2)22(12-17-8-5-4-6-9-17)14-18-10-7-11-21(13-18)19(23)16(3)20/h4-6,8-9,15-16,18H,7,10-14,20H2,1-3H3/t16-,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXROEGSEFOWCH-ATNAJCNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)C(C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl-isopropyl-amino group, and the final addition of the amino group. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction using appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Benzyl-Isopropyl-Amino Group: This step involves the reaction of the piperidine ring with benzyl chloride and isopropylamine under basic conditions.
Addition of the Amino Group:
Industrial Production Methods
Industrial production of (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural uniqueness of the target compound lies in its benzyl-isopropyl-amino-methyl substituent and stereochemistry. Below is a systematic comparison with three analogous compounds, highlighting key structural variations and their inferred physicochemical and biological implications.
Structural Variations and Molecular Properties
Table 1: Structural and Molecular Comparison of Analogous Compounds
| Compound Name | Substituent on Piperidine | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|---|
| (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one | Benzyl-isopropyl | C20H32N3O | 330.50 | 1354024-14-8 | S-configuration; ketone moiety |
| (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | Benzyl-cyclopropyl | C21H33N3O | 343.51 | 1354027-37-4 | Cyclopropyl group; branched butan-1-one |
| (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one | Benzyl-methyl | C18H28N3O | 302.45 | 1354029-53-0 | Smaller methyl group; simpler alkyl chain |
| (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | Benzyl-cyclopropyl | C21H33N3O | 343.51 | 1354027-37-4 | Substituent at piperidine-2-position |
Key Observations:
In contrast, the cyclopropyl group (CAS 1354027-37-4) adds rigidity due to its strained ring, which may improve binding specificity but reduce metabolic stability . The methyl group (CAS 1354029-53-0) minimizes steric hindrance, favoring solubility but possibly reducing target affinity .
Stereochemistry and Positional Isomerism: The S-configuration in the target compound is conserved across analogs, suggesting its importance in chiral recognition .
Ketone vs. Branched Carbonyl :
- The propan-1-one group in the target compound provides a planar ketone, whereas the 3-methyl-butan-1-one in analogs introduces branching, which could influence solubility and membrane permeability .
Biological Activity
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, also known by its CAS number 1354024-62-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula for (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is CHNO. It features a piperidine ring substituted with a benzyl-isopropyl-amino group, which is critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems. Specifically, (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one may exhibit activity related to:
- Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, potentially influencing mood and cognition.
- Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, which are implicated in various neurological and psychiatric disorders.
Anticancer Properties
Recent studies have explored the anticancer potential of similar piperidine derivatives. For example, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 0.126 |
| Compound B | SMMC-7721 (Liver) | 0.071 |
| Compound C | K562 (Leukemia) | 0.164 |
These findings suggest that (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one might possess similar anticancer properties, warranting further investigation into its efficacy and mechanism of action against specific tumors.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, derivatives have been studied for their effects on:
- Anxiety and Depression : By modulating serotonin levels, such compounds may alleviate symptoms associated with these disorders.
Case Studies and Research Findings
A notable study published in Chemistry and Biology examined a series of piperidine derivatives for their neuropharmacological activities. The findings highlighted that modifications to the piperidine ring significantly influenced the compounds' affinities for serotonin receptors, suggesting that (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one could be tailored for enhanced efficacy in treating mood disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of similar compounds can provide insights into optimizing (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one for specific therapeutic targets:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups at R, R, R | Increased activity |
| Electron-withdrawing groups at R | Decreased activity |
| Aliphatic linkers vs. NH linker | NH linker enhances activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
